molecular formula C17H13BrF3NO2 B12520823 5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one

5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one

Cat. No.: B12520823
M. Wt: 400.2 g/mol
InChI Key: DTSIOCZHTIJIJA-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a bromine atom, a methoxy group, and a trifluoromethyl-substituted pyridine ring, making it a valuable subject for chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like amines or ethers.

Scientific Research Applications

5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indene derivatives and trifluoromethyl-substituted pyridines. Examples include:

Uniqueness

What sets 5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials with specific desired characteristics.

Properties

Molecular Formula

C17H13BrF3NO2

Molecular Weight

400.2 g/mol

IUPAC Name

5-bromo-6-methoxy-2-[[3-(trifluoromethyl)pyridin-2-yl]methyl]-2,3-dihydroinden-1-one

InChI

InChI=1S/C17H13BrF3NO2/c1-24-15-8-11-9(6-13(15)18)5-10(16(11)23)7-14-12(17(19,20)21)3-2-4-22-14/h2-4,6,8,10H,5,7H2,1H3

InChI Key

DTSIOCZHTIJIJA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CC(C(=O)C2=C1)CC3=C(C=CC=N3)C(F)(F)F)Br

Origin of Product

United States

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